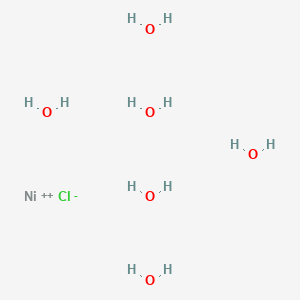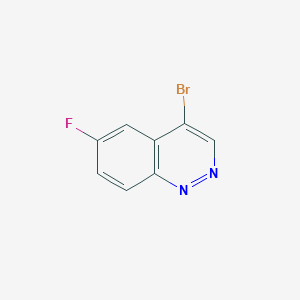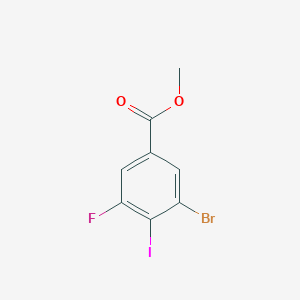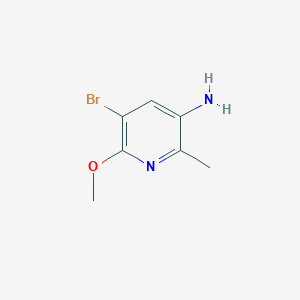
Bis(methacryloyloxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylsilanediyl bis(2-methylacrylate) is a compound that belongs to the class of silane-based cross-linkers. It is characterized by the presence of two methacrylate groups attached to a dimethylsilanediyl core. This compound is used in various applications due to its ability to form cross-linked polymer networks, which impart desirable mechanical and chemical properties to the resulting materials.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylsilanediyl bis(2-methylacrylate) can be synthesized through the condensation of 2-hydroxyethyl methacrylate with dichlorodimethylsilane in the presence of triethylamine. The reaction typically takes place in a solvent such as toluene at elevated temperatures around 70°C. The process involves the formation of a silane-based cross-linker that can copolymerize with methyl methacrylate through free-radical cross-linking copolymerization .
Industrial Production Methods
In industrial settings, the production of dimethylsilanediyl bis(2-methylacrylate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production to achieve the desired quality of the compound .
化学反応の分析
Types of Reactions
Dimethylsilanediyl bis(2-methylacrylate) primarily undergoes free-radical polymerization reactions. It can also participate in other types of reactions such as oxidation and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Free-Radical Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) in solvents like toluene or 1,4-dioxane.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymer networks, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. These properties make the resulting materials suitable for various industrial applications .
科学的研究の応用
作用機序
The mechanism by which dimethylsilanediyl bis(2-methylacrylate) exerts its effects involves the formation of cross-linked polymer networks through free-radical polymerization. The methacrylate groups undergo polymerization, leading to the formation of covalent bonds between polymer chains. This cross-linking process imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials .
類似化合物との比較
Similar Compounds
- Dimethylsilanediyl bis(2-methylacrylate) (Type A cross-linker)
- Methylphenylsilanediyl bis(2-methylacrylate) (Type B cross-linker)
- Diphenylsilanediyl bis(2-methylacrylate) (Type C cross-linker)
Uniqueness
Dimethylsilanediyl bis(2-methylacrylate) is unique due to its specific combination of methacrylate groups and dimethylsilanediyl core. This structure allows it to form highly stable and mechanically robust polymer networks. Compared to other similar compounds, it offers a balance of mechanical properties and chemical resistance, making it suitable for a wide range of applications .
特性
CAS番号 |
108250-43-7 |
|---|---|
分子式 |
C10H16O4Si |
分子量 |
228.32 g/mol |
IUPAC名 |
[dimethyl(2-methylprop-2-enoyloxy)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O4Si/c1-7(2)9(11)13-15(5,6)14-10(12)8(3)4/h1,3H2,2,4-6H3 |
InChIキー |
VTIWQXWZOGLEIR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)O[Si](C)(C)OC(=O)C(=C)C |
関連するCAS |
108250-43-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)






